molecular formula C22H13N3O6S B2715367 (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683255-21-2

(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2715367
CAS No.: 683255-21-2
M. Wt: 447.42
InChI Key: XBUUMBHSKURXKE-MKMNVTDBSA-N
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Description

Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions under which these reactions occur, the products formed, and the mechanism of the reaction are all part of this analysis .


Physical and Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, optical activity, etc. These properties can give valuable information about the compound’s structure and purity .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated the synthesis and characterization of compounds related to 4-hydroxy-chromen-2-one, showing significant antibacterial activity. These compounds, including various synthesized derivatives, have been evaluated against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. This underscores the potential of similar compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Catalytic Properties in Organic Synthesis

Novel polystyrene-supported catalysts have been developed for use in environmentally friendly organic synthesis processes, including the Michael addition, which is pivotal for synthesizing various bioactive molecules such as Warfarin and its analogues. These catalysts have shown high conversion yields, highlighting the role of similar compounds in facilitating efficient and sustainable chemical syntheses (Alonzi et al., 2014).

Development of Fluorescent Probes

The creation of a near-infrared fluorescent probe for imaging nitroxyl in living cells is a notable application. This probe, leveraging a chromen-4-ylidene malononitrile moiety, demonstrates rapid response and high specificity, essential for real-time biological monitoring and understanding the physiological roles of nitroxyl. Such advancements are crucial for biomedical research, offering new tools for cellular and molecular imaging (Zhang et al., 2020).

Anti-Cancer Activity

Research into ruthenium flavanol complexes has provided insight into their anticancer activities, particularly against breast cancer cell lines. These complexes, including those derived from substituted flavones, have been screened for cytotoxicity, revealing significant potential for developing new chemotherapeutic agents. The compounds exhibited concentration-dependent cytotoxicity, with certain derivatives inducing high levels of cell death in cancer cells (Singh et al., 2017).

Photochromic Materials

The synthesis of photochromic thieno-2H-chromenes illustrates the application of such compounds in developing materials with light-responsive properties. These materials, synthesized from hydroxybenzo[b]thiophenes, exhibit changes in color upon exposure to light, suggesting their utility in creating smart coatings, displays, and sensors with reversible photochromic behavior (Queiroz et al., 2000).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems, for example, how a drug interacts with its target in the body .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions to be taken while handling and storing the compound .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or new methods to synthesize it. This often involves reviewing recent research in the field .

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O6S/c1-30-19-8-12(7-17(20(19)26)25(28)29)6-14(10-23)21-24-16(11-32-21)15-9-13-4-2-3-5-18(13)31-22(15)27/h2-9,11,26H,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUUMBHSKURXKE-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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